4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline
Overview
Description
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline is a tetraglycidyl amine-based epoxy resin. This compound is known for its exceptional thermal stability and mechanical strength, making it a valuable material in various industrial applications. The presence of multiple oxirane (epoxy) groups in its structure allows it to form highly cross-linked polymer networks, which contribute to its desirable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline involves the reaction of bisphenol A with epichlorohydrin in the presence of a base, followed by the reaction with aniline. The process can be summarized as follows:
Epoxidation: Bisphenol A reacts with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form diglycidyl ether of bisphenol A (DGEBA).
Amination: DGEBA is then reacted with aniline to introduce the amino groups.
Further Epoxidation: The resulting product undergoes further reaction with epichlorohydrin to introduce additional oxirane groups, forming the final tetraglycidyl amine-based epoxy resin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Ring-Opening Polymerization: The oxirane groups can undergo ring-opening polymerization in the presence of curing agents, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Addition Reactions: The oxirane groups can react with nucleophiles, such as amines and thiols, to form addition products.
Common Reagents and Conditions
Curing Agents: Diamines (e.g., 4-aminobenzylamine) and polyamines (e.g., Jeffamine) are commonly used as curing agents for ring-opening polymerization.
Reaction Conditions: Typical reaction conditions include temperatures ranging from 50°C to 150°C, depending on the desired properties of the final polymer.
Major Products
The major products formed from these reactions are highly cross-linked epoxy polymers with excellent thermal and mechanical properties. These polymers are used in coatings, adhesives, and composite materials.
Scientific Research Applications
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced epoxy resins with tailored properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its use in the development of biocompatible materials for medical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and electronics industries.
Mechanism of Action
The mechanism of action of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the ring-opening polymerization of the oxirane groups. This process leads to the formation of highly cross-linked polymer networks, which impart the material with its exceptional thermal and mechanical properties. The amino groups also play a crucial role in the curing process, facilitating the formation of strong covalent bonds between polymer chains.
Comparison with Similar Compounds
Similar Compounds
Diglycidyl Ether of Bisphenol A (DGEBA): A widely used epoxy resin with similar properties but lower cross-linking density.
Tetraglycidyl Methylenedianiline (TGDDM): Another tetraglycidyl amine-based epoxy resin with comparable thermal and mechanical properties.
Uniqueness
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline stands out due to its higher cross-linking density, which results in superior thermal stability and mechanical strength compared to other epoxy resins. Its unique structure allows for the formation of highly cross-linked polymer networks, making it an ideal material for demanding applications in various industries.
Properties
IUPAC Name |
4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-19(6-2-17(1)25(9-21-13-27-21)10-22-14-28-22)31-20-7-3-18(4-8-20)26(11-23-15-29-23)12-24-16-30-24/h1-8,21-24H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHPSNJBPQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150419 | |
Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105359-67-9 | |
Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105359-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-(Oxydi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-2-oxiranemethanamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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